molecular formula C5H3ClFN B1587321 4-Chloro-3-fluoropyridine CAS No. 2546-56-7

4-Chloro-3-fluoropyridine

Cat. No. B1587321
CAS RN: 2546-56-7
M. Wt: 131.53 g/mol
InChI Key: BEQUUSCRAKEKQM-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoropyridine is a chemical compound with the molecular formula C5H3ClFN . It has an average mass of 131.535 Da and a monoisotopic mass of 130.993805 Da . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of this compound and similar fluoropyridines has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A combination of CsF and HF provides a very reactive fluoride source and has shown faint promise with 3-chloropyridine giving 3-fluoropyridine in a very low yield .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom substituted at the 4th position and a fluorine atom at the 3rd position .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.333 g/mL at 25 °C . It may discolor to yellow on storage .

Scientific Research Applications

Efficient Pyridinylmethyl Functionalization

4-Chloro-3-fluoropyridine serves as a key intermediate in the functionalization of pyridines, enabling the synthesis of complex organic compounds. For instance, the synthesis of cognition enhancer drug candidates demonstrates the role of chloro and fluoro substituents in facilitating novel alkylating agents through chlorination, hydrolysis, and methanesulfonylation processes. This methodology highlights the importance of this compound in developing therapeutic agents by enhancing acetylcholine release (Pesti et al., 2000).

Directed Lithiation and Subsequent Functionalization

Directed lithiation of 4-halopyridines, including this compound, has been utilized to achieve chemoselective and regioselective functionalization. This approach enables the synthesis of various 3,4-disubstituted pyridines, demonstrating the compound's versatility in organic synthesis. Such methodologies pave the way for the construction of complex molecules with potential applications in drug development and material science (Marsais et al., 1988).

Novel Fluorophores and Fluorescent Indicators

The synthesis of fluorescent indicators based on this compound derivatives has advanced the development of sensitive probes for biological, chemical, and environmental analyses. These compounds, through strategic functionalization, can serve as potent tools for the detection of ions, molecules, and changes in cellular environments, showcasing the compound's utility in creating sophisticated fluorescent indicators for scientific research (Boens et al., 2012).

Covalent Protein Modification

Research has explored this compound's application in selective covalent protein modification. By acting as a covalent modifier, it facilitates the development of chemical probes that are crucial in understanding protein function and interaction in biological systems. This application is significant for the study of protein dynamics, enzyme activity, and the development of therapeutic agents targeting specific proteins (Schardon et al., 2017).

Catalytic Systems and Fluorination Reactions

This compound is also pivotal in catalytic systems for fluorination reactions. Its role in selective preparation of fluorinated pyridines through Cl/F exchange reactions underscores its importance in the synthesis of fluorinated compounds, which are increasingly sought after in pharmaceuticals, agrochemicals, and materials science due to their unique properties (Cochon et al., 2010).

Safety and Hazards

4-Chloro-3-fluoropyridine is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . In case of fire, dry powder or dry sand should be used for extinction .

Future Directions

The future directions of 4-Chloro-3-fluoropyridine and similar compounds are promising. Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . It is expected that many novel applications of fluoropyridines will be discovered in the future .

properties

IUPAC Name

4-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQUUSCRAKEKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397332
Record name 4-Chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2546-56-7
Record name 4-Chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-chloro-3-fluoropyridine a useful starting material in organic synthesis?

A1: The presence of both chlorine and fluorine atoms in this compound offers versatile options for further functionalization. The research by [] highlights two key aspects:

  • Regioselective Deprotonation: The fluorine atom's strong electron-withdrawing nature directs deprotonation to the adjacent carbon, allowing for regioselective functionalization at the 2-position. []
  • Minisci-Type Reactions: The chlorine atom can be substituted through various Minisci-type reactions, further expanding the possibilities for structural diversification. []

Q2: What are the advantages of using photo-redox conditions for amidomethylation of this compound compared to traditional methods?

A2: The research by [] demonstrates that photo-redox mediated Minisci-type reactions on this compound offer several advantages:

  • Simplified Procedure: Compared to the multi-step deprotonation approach, photo-redox mediated reactions provide a single-step route to the desired 2-amidomethylated products. []
  • Scalability: The photo-redox conditions are more amenable to scale-up, making them more suitable for larger-scale synthesis. []
  • Broad Scope: The research explored the applicability of this methodology on other 3-fluoropyridines, indicating its potential for a wider range of substrates. []

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